molecular formula C18H17Cl2NO3 B2789362 {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate CAS No. 1794935-64-0

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate

Cat. No.: B2789362
CAS No.: 1794935-64-0
M. Wt: 366.24
InChI Key: ZLMGFJQAQDDWJY-UHFFFAOYSA-N
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Description

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate is a synthetic benzoate ester derivative characterized by a 2,5-dichlorobenzoate core linked to a carbamoyl-methyl group substituted with a 4-methylphenylethyl chain. Its design parallels other carbamate and benzoate esters, which are widely utilized for their stability, bioavailability, and target-specific activity .

Properties

IUPAC Name

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-11-3-5-13(6-4-11)12(2)21-17(22)10-24-18(23)15-9-14(19)7-8-16(15)20/h3-9,12H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMGFJQAQDDWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate typically involves the reaction of 2,5-dichlorobenzoic acid with {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and ensure consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1. Substituent Impact on Bioactivity

Compound Key Functional Groups Bioactivity Hypothesis
Target Compound 2,5-dichlorobenzoate, carbamoyl Broad-spectrum pesticide
Chlorpropham 3-chlorophenyl, carbamate Herbicide, sprout inhibitor
Methoprene Methoxy, branched aliphatic Insect growth regulator

Research Findings

  • Chlorpropham : Efficacy linked to chloro-substitution at the 3-position ; para-substitution (as in the target compound) may alter binding kinetics .
  • Methoprene : Long aliphatic chain enhances lipid solubility, enabling cuticular penetration in insects. The target compound’s 4-methylphenylethyl chain may similarly enhance insecticidal uptake .

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